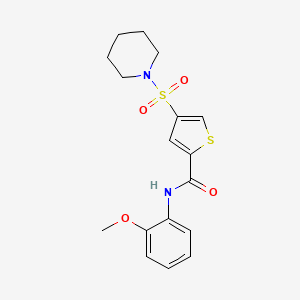
N-(2-methoxyphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2-methoxyphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide often involves nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. For instance, the feasibility of nucleophilic displacement of bromide in certain rings with fluorides has been demonstrated, leading to the synthesis of radiolabeled compounds for potential use in studying specific receptors in the brain via positron emission tomography (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N-(2-methoxyphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, reveals intricate details about their crystal structure and conformation. X-ray analysis and molecular orbital methods are used to determine the arrangement of atoms within the compound, highlighting features like planarity and intermolecular hydrogen bonds (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical behavior of N-(2-methoxyphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide and related compounds involves various reactions. For example, reactions of benzo[b]thiophen 1,1-dioxides with different amines like morpholine, piperidine, and pyrrolidine can lead to ring opening to form amides or reaction with pyrrolidine yielding enamines, showcasing the compound's reactivity and potential for chemical modifications (Buggle et al., 1978).
Physical Properties Analysis
The physical properties of compounds like N-(2-methoxyphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Studies on related compounds provide insights into these properties, which are essential for their application in various fields (Lu et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental aspects of N-(2-methoxyphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide and its analogs. Studies have explored these properties to understand the compound's potential applications and how it can be modified or utilized in different chemical contexts (Khalid et al., 2013).
Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Biological Studies
- Analytical Profiles : The compound and its analogs have been characterized using techniques like gas chromatography and mass spectrometry. They have been identified in psychoactive substances advertised as "research chemicals" and analyzed in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Pharmacological Properties
- 5-HT1A Receptor Antagonist : Certain analogs of the compound have been found to bind with high affinity and selectivity to the 5-HT1A receptor, a subtype of serotonin receptor. This receptor plays a significant role in several psychiatric and neurological disorders (Forster et al., 1995).
Neuroimaging Applications
- PET Imaging Studies : Analog compounds have been used in positron emission tomography (PET) imaging studies for quantifying serotonin 1A receptors in humans. These studies are crucial for understanding the role of serotonin in various psychiatric and neurological conditions (Choi et al., 2015).
Chemical Synthesis and Biological Activity
- Synthesis of Novel Compounds : The chemical framework of the compound has been used in the synthesis of various novel compounds. These new chemical entities have been explored for their potential biological activities like anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Structural Studies
- Conformational Analysis : Studies have been conducted to understand the crystal structure and molecular conformation of solvated analogs of the compound. Such studies are essential for drug design and understanding the interaction of these compounds with biological targets (Banerjee et al., 2002).
Bacterial Research
- Antibacterial Applications : Research has indicated that certain analogs of the compound can selectively kill bacterial persisters, which are known to tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This opens up new avenues in the fight against antibiotic-resistant bacteria (Kim et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-15-8-4-3-7-14(15)18-17(20)16-11-13(12-24-16)25(21,22)19-9-5-2-6-10-19/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMAZPNZPKEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

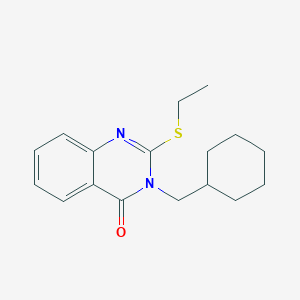

![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)
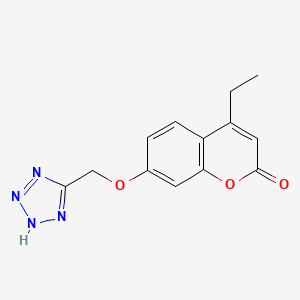
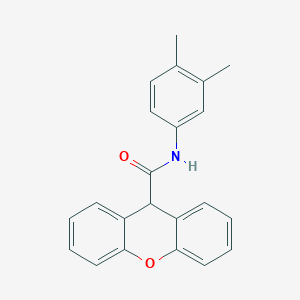
![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)
![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)
![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)
![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)
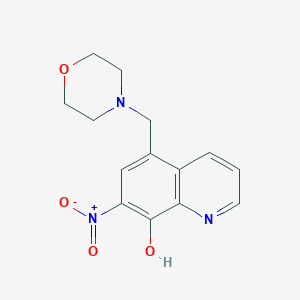
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)